4-Nitrothiophene-2-carbaldehyde
Description
Significance of Nitrated Thiophene (B33073) Scaffolds in Organic Synthesis and Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a bioisostere for the phenyl ring, offering similar physicochemical properties while often improving pharmacokinetic profiles. cognizancejournal.comnih.gov The introduction of a nitro group to the thiophene core dramatically influences its chemical reactivity and biological activity.
Nitrated thiophene scaffolds are crucial building blocks in organic synthesis. The strong electron-withdrawing nature of the nitro group activates the thiophene ring for various chemical transformations. ontosight.ai For instance, the nitro group can facilitate nucleophilic aromatic substitution reactions, allowing for the introduction of a diverse range of functional groups. Furthermore, the nitro group itself can be readily reduced to an amino group, providing a gateway to a plethora of new derivatives, such as amides and sulfonamides, with potential biological activities.
In medicinal chemistry, the presence of a nitro group on a thiophene ring is often associated with a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiprotozoal activities. cognizancejournal.comontosight.ai Nitroaromatic compounds are often prodrugs that are activated under hypoxic conditions, such as those found in solid tumors, or by specific nitroreductase enzymes present in certain pathogens. nih.govresearchgate.net This targeted activation mechanism makes nitrated thiophenes particularly attractive for the development of selective therapeutic agents. For example, derivatives of 5-nitrothiophene have shown promise as antileishmanial and antibacterial agents. nih.gov
The aldehyde functionality at the 2-position of 4-Nitrothiophene-2-carbaldehyde further enhances its synthetic versatility. The aldehyde group can readily participate in a variety of chemical reactions, including oxidations to the corresponding carboxylic acid, and condensations with amines to form Schiff bases, which are precursors to a wide range of heterocyclic systems and biologically active molecules.
Historical Context and Evolution of Research on Nitrothiophene Derivatives
Research into thiophene chemistry dates back to the late 19th century, with its discovery as a contaminant in coal tar. cognizancejournal.com The exploration of nitrothiophene derivatives began to gain significant momentum in the mid-20th century. Early investigations in the 1950s into monoazo dyes based on nitrated thiophenes revealed their superior bathochromism (color depth) compared to their carbocyclic counterparts, sparking interest in their application in the dye industry. sapub.org
Systematic studies that followed established the fundamental reactivity of nitrothiophenes and laid the groundwork for their use in organic synthesis. sapub.org In the 1960s and 1970s, research expanded to explore the biological activities of nitrothiophene derivatives. A 1974 study, for instance, investigated the ring-opening reactions of 2-nitrothiophene (B1581588) with secondary amines, revealing fundamental aspects of their chemical behavior. researchgate.net
The latter half of the 20th century saw a surge in research focused on the medicinal applications of nitrothiophenes. nih.gov Scientists began to synthesize and evaluate a variety of nitrothiophene derivatives for their potential as radiosensitizers for cancer therapy and as bioreductively activated cytotoxins. nih.gov These studies highlighted the importance of the nitro group in conferring biological activity.
In recent decades, the advent of modern synthetic methodologies and a deeper understanding of disease mechanisms have led to a renaissance in nitrothiophene research. Contemporary studies are focused on the rational design and synthesis of highly functionalized nitrothiophene derivatives with specific therapeutic targets. nih.govnih.gov
Scope and Research Objectives for this compound Studies
Current research on this compound is multifaceted, spanning from fundamental synthetic methodology to the development of novel therapeutic agents. The primary research objectives can be broadly categorized as follows:
Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and efficient ways to synthesize this compound and its derivatives. This includes the optimization of existing nitration and formylation reactions, as well as the development of novel C-H functionalization strategies to introduce further complexity to the thiophene scaffold. ontosight.ai
Exploration as a Versatile Building Block: A significant area of research focuses on utilizing this compound as a starting material for the synthesis of more complex molecules. Its aldehyde and nitro functionalities serve as handles for a wide range of chemical transformations, enabling the construction of diverse molecular architectures.
Discovery of Novel Bioactive Compounds: A major driving force in the study of this compound is the pursuit of new therapeutic agents. Researchers are actively synthesizing and screening derivatives for a variety of biological activities, including:
Antimicrobial agents: The nitrothiophene scaffold is a known pharmacophore for antibacterial and antiprotozoal activity. researchgate.netnih.gov
Anticancer agents: The potential for bioreductive activation of the nitro group in hypoxic tumor environments makes these compounds promising candidates for cancer therapy. nih.gov
Anti-inflammatory agents: Thiophene derivatives have shown potential as anti-inflammatory agents. cognizancejournal.com
The following tables summarize some of the key data and research findings related to this compound and its derivatives.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 57500-53-5 |
| Molecular Formula | C₅H₃NO₃S |
| Molecular Weight | 157.15 g/mol |
Table 1: Physicochemical Properties of this compound
| Derivative Class | Synthetic Application | Biological Activity Investigated |
| Schiff Bases | Precursors to various heterocyclic compounds | Antimicrobial, Anticancer |
| Thiadiazoles | Synthesis of 5-(nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives | Antileishmanial |
| Carboxamides | Synthesis of N-substituted nitrothiophene-carboxamides | Radiosensitizers, Bioreductively activated cytotoxins |
Table 2: Applications of this compound in Synthesis and Medicinal Chemistry
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitrothiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNHJYYUGAEESI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Nitrothiophene 2 Carbaldehyde and Its Precursors
Direct and Indirect Nitration Approaches to Thiophene-2-carbaldehyde (B41791) Derivatives
The introduction of a nitro group onto a thiophene-2-carbaldehyde scaffold, or the formylation of a nitrothiophene precursor, represents the most direct approaches to synthesizing the target compound and its isomers.
Nitration of Thiophene-2-carbaldehyde (or Related Isomers)
The direct nitration of thiophene-2-carbaldehyde is a common method for synthesizing nitro-substituted thiophene (B33073) aldehydes. The thiophene ring is highly reactive towards electrophilic substitution, but the presence of the deactivating formyl group complicates the reaction. Standard nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids, are often too harsh and can lead to degradation of the substrate. stackexchange.com
Milder nitrating agents are therefore preferred. The nitration of thiophene itself with nitric acid in acetic anhydride (B1165640) is a classic method to produce 2-nitrothiophene (B1581588), with the reaction temperature kept low to prevent oxidation. orgsyn.org When thiophene-2-carbaldehyde is the substrate, the formyl group directs the incoming nitro group. While both the 4- and 5-positions are activated, the nitration can be controlled to favor the desired 4-nitro isomer. One approach involves using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions to ensure selective introduction of the nitro group at the 4-position.
The nitration of thiophene derivatives is sensitive to the reaction conditions, and the presence of activating or deactivating groups on the ring significantly influences the outcome. For instance, nitration of thiophene gives primarily 2-nitrothiophene, accompanied by a smaller amount of the 3-nitro isomer. stackexchange.com
Formylation of 2-Nitrothiophene
An alternative strategy involves introducing the aldehyde group onto a pre-existing 2-nitrothiophene ring. ontosight.ai This approach circumvents the potentially harsh conditions of nitration on an aldehyde-containing thiophene. One method to achieve this is through Vicarious Nucleophilic Substitution (VNS). For example, 3-nitro-2-thiophenecarbaldehyde can be synthesized from 2-nitrothiophene by reacting it with chloroform (B151607) and a base to form 3-dichloromethyl-2-nitrothiophene, which is then hydrolyzed to the corresponding carbaldehyde in high yield. semanticscholar.org While this produces the 3-nitro isomer, similar formylation strategies can be envisioned to target other positions depending on the specific reagents and directing groups present on the thiophene ring.
Microchannel Reaction Technology for Controlled Synthesis
To overcome the challenges associated with traditional batch nitration, such as safety concerns and poor selectivity, microchannel reaction technology has emerged as a powerful tool. google.com This technology offers superior control over reaction parameters like temperature and mixing, which is crucial for highly exothermic and fast reactions like nitration. microflutech.comelveflow.com
A patented method describes the rapid preparation of 4-nitrothiophene-2-carboxylic acid (a closely related precursor) by reacting a sulfuric acid solution of thiophene-2-carboxylic acid with nitric acid in a microchannel reactor. google.com The key advantages of this method include:
Enhanced Safety: The small reaction volume minimizes the risks associated with potentially explosive nitration reactions. elveflow.com
High Efficiency: Rapid mixing and heat transfer lead to faster reaction times (1-15 minutes) and high conversion rates. google.com
Process Control: Continuous and controllable conditions allow for precise management of the reaction, leading to purer products. google.com
This technology provides a safer, more efficient, and cost-effective route for the synthesis of nitrated thiophene derivatives on an industrial scale. google.commicroflutech.com
Multi-step Synthetic Routes to 4-Nitrothiophene-2-carbaldehyde
Complex, multi-step syntheses, often starting from non-heterocyclic precursors, provide access to highly substituted and otherwise difficult-to-synthesize thiophene derivatives.
Synthesis from Polyhalogenated Nitrobutadienes
A versatile and powerful strategy for constructing highly functionalized 4-nitrothiophenes involves using polyhalogenated nitrobutadienes as starting materials. nih.govsemanticscholar.org Specifically, 2-nitroperchloro-1,3-butadiene serves as a key building block. clockss.orgresearchgate.net The general synthetic sequence involves several steps:
Dithiolane Formation: The nitrodiene is reacted with a dithiol, leading to the formation of an aminodithiolane intermediate. researchgate.net
Thiophene Ring Formation: Treatment of the dithiolane with a base, such as sodium hydroxide (B78521) in DMSO, induces a cyclization reaction to form a persubstituted 3-amino-4-nitro-2-chlorothiophene derivative. mdpi.com These resulting "push-pull" substituted thiophenes are electron-rich heterocycles. researchgate.netmdpi.com
Formylation: The final aldehyde functionality is introduced in a subsequent step, as described in the following section.
This pathway allows for the creation of a diverse library of thiophenes with unique substitution patterns, which are not readily accessible through direct substitution on a pre-formed thiophene ring. nih.govsemanticscholar.org
| Step | Starting Material | Key Reagents | Intermediate/Product | Reference |
| 1 | 2-Nitroperchlorobutadiene | Piperazine, Ethanedithiol | Dithiolane derivative (e.g., 52) | mdpi.com |
| 2 | Dithiolane derivative (52) | NaOH, DMSO | 2-Chloro-3-amino-4-nitrothiophene (e.g., 53) | mdpi.com |
| 3 | 2-Chloro-3-amino-4-nitrothiophene (53) | POCl₃, DMF | 3-Amino-4-nitrothiophene-2-carbaldehyde (e.g., 54) | nih.govmdpi.com |
This table outlines a representative multi-step synthesis from a polyhalogenated nitrobutadiene.
Ipso-Formylation Reactions in Nitrothiophene Synthesis
A key step in the synthesis from polyhalogenated nitrobutadienes is the introduction of the aldehyde group via an ipso-formylation reaction. clockss.orgresearchgate.net This reaction utilizes Vilsmeier-Haack conditions (typically phosphorus oxychloride, POCl₃, and dimethylformamide, DMF) to replace a substituent—in this case, a chlorine atom at the 2-position of the thiophene ring—with a formyl group. researchgate.netresearchgate.net
The regioselective ipso-formylation of electron-rich, 3,4-push-pull-substituted 2-chlorothiophenes proceeds in good yields (e.g., 64-79%). nih.govresearchgate.netmdpi.com This substitution is remarkable because the Vilsmeier-Haack reaction typically involves electrophilic attack on a C-H bond. However, in these highly substituted, electron-rich systems, the chloro group at the 2-position becomes a viable leaving group, allowing for its direct replacement by the electrophilic Vilsmeier reagent. researchgate.net This specific reactivity provides a novel and efficient method to access 4-nitrothiophene-2-carbaldehydes that are heavily substituted at the 3- and 5-positions. clockss.orgresearchgate.net
| Substrate | Reagents | Product | Yield (%) | Reference |
| 2-Chloro-3-morpholino-4-nitro-5-(vinylthio)thiophene | POCl₃, DMF | 3-Morpholino-4-nitro-5-(vinylthio)thiophene-2-carbaldehyde | 70-79 | clockss.orgresearchgate.net |
| 2-Chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-nitro-5-(ethen... | POCl₃, DMF | 5-(Ethenylsulfanyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-nitro... | 64 | nih.gov |
This table presents examples of ipso-formylation reactions on substituted 2-chlorothiophenes.
Advances in Synthetic Techniques and Yield Optimization
A variety of strategies have been employed to synthesize this compound and its derivatives, ranging from classical nitration reactions to more modern cross-coupling methods. The optimization of these reactions is crucial for their practical application.
One common approach to introduce the nitro group onto the thiophene ring is through direct nitration. For instance, the nitration of thiophene-2-carbaldehyde using a mixture of nitric acid and sulfuric acid can yield this compound. Controlling the temperature during this reaction is critical to ensure the selective introduction of the nitro group at the desired position. Industrial-scale production often relies on highly optimized nitration processes, which may involve advanced technologies like continuous flow reactors to maintain precise reaction conditions for high yield and purity.
Another significant area of advancement is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method has been successfully used to synthesize a series of 4-arylthiophene-2-carbaldehydes from 4-bromothiophene-2-carbaldehyde and various arylboronic acids or esters. nih.gov Researchers have systematically studied the influence of different solvents and bases to optimize these coupling reactions. For example, the coupling of 4-bromothiophene-2-carbaldehyde with phenylboronic ester in a toluene/water mixture using potassium phosphate (B84403) as the base and a palladium(0) catalyst resulted in a good yield of 4-phenylthiophene-2-carbaldehyde. nih.gov
The synthesis of precursors for this compound has also seen significant progress. For example, a process for preparing 2-nitrothiophene with high selectivity from thiophene has been developed using a solid acid catalyst, specifically Fe³⁺ ion-exchanged montmorillonite (B579905) clay. google.com This method avoids the use of acetic anhydride and allows for the reuse of the catalyst. google.com
Furthermore, the development of novel synthetic routes starting from different precursors has expanded the toolkit for chemists. One such method involves the Knoevenagel condensation of 3,4-push-pull-substituted thiophene-2-carbaldehydes with malononitrile (B47326), followed by a Michael addition and cyclization. clockss.org
The table below summarizes the optimization of reaction conditions for the synthesis of a 4-arylthiophene-2-carbaldehyde derivative via the Suzuki-Miyaura reaction, highlighting the impact of different solvents on the reaction yield. nih.gov
| Solvent (Ratio) | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Toluene/Water (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 85-90 | 12 | Good |
In another example of yield optimization, a study on the synthesis of thieno[3,2-b]thiophenes from a nitrothiophene precursor investigated various bases and solvents. mdpi.com The results, detailed in the table below, demonstrate how the choice of reaction parameters significantly influences the product yield.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 20 | 2 | 95 |
| Et₃N | DMF | 20 | 24 | 55 |
| DBU | DMF | 20 | 0.5 | 80 |
| K₂CO₃ | CH₃CN | 20 | 24 | 65 |
| K₂CO₃ | THF | 20 | 24 | 30 |
These examples underscore the importance of systematic optimization of reaction parameters to achieve high yields and purity in the synthesis of this compound and related compounds. The continuous development of new synthetic methods and the refinement of existing ones are crucial for advancing the applications of this important chemical intermediate.
Reactivity and Mechanistic Investigations of 4 Nitrothiophene 2 Carbaldehyde
Electrophilic and Nucleophilic Aromatic Substitution Pathways
Influence of the Nitro Group on Thiophene (B33073) Ring Reactivity
The presence of a nitro group (-NO2) significantly influences the reactivity of the thiophene ring in 4-Nitrothiophene-2-carbaldehyde. The nitro group is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic aromatic substitution (EAS). researchgate.net This deactivation occurs because the nitro group reduces the electron density of the aromatic ring, making it less attractive to electrophiles. researchgate.net
Conversely, the electron-withdrawing nature of the nitro group activates the thiophene ring for nucleophilic aromatic substitution (SNAr). chadsprep.comnih.gov The nitro group can stabilize the negative charge of the intermediate formed during nucleophilic attack, known as a Meisenheimer complex, through resonance. nih.gov This stabilization lowers the activation energy for the reaction, facilitating the displacement of a leaving group. nih.gov
One common method for the synthesis of this compound involves the nitration of thiophene-2-carbaldehyde (B41791). brainly.com In this electrophilic aromatic substitution reaction, the carbonyl group of the aldehyde directs the incoming nitro group to the 4-position of the thiophene ring. brainly.com
Nucleophilic Attack and Displacement Reactions
The electron-deficient nature of the thiophene ring in this compound, enhanced by the nitro group, makes it susceptible to nucleophilic attack. lookchem.comrsc.org While the compound itself does not have a conventional leaving group for a typical SNAr reaction, the nitro group itself can be displaced under certain conditions. mdpi.com More commonly, derivatives of this compound, where a leaving group is present, readily undergo nucleophilic displacement.
Studies on related nitrothiophene compounds have shown that they can react with intracellular thiols, suggesting that the mode of action for some of its biological activities may involve nucleophilic attack on the heterocyclic ring. lookchem.comrsc.orgdeepdyve.com In compounds with a suitable leaving group, such as a halogen, at the 2-position, nucleophilic attack by thiols can lead to the displacement of the halogen. lookchem.comrsc.org
Formation of Meisenheimer Complexes
A key feature of the reactivity of nitro-activated aromatic compounds is the formation of Meisenheimer complexes. nih.gov These are σ-adducts formed by the attack of a nucleophile on the electron-deficient aromatic ring. nih.gov In the case of this compound, a nucleophile can attack the thiophene ring, and the resulting negative charge is delocalized and stabilized by the electron-withdrawing nitro group. lookchem.com
While direct reports on the isolation of Meisenheimer complexes of this compound itself are not prevalent, the formation of such intermediates is a widely accepted mechanism in the reactions of related nitrothiophenes. lookchem.comrsc.org The formation of these complexes is thought to be a crucial step in the mechanism of action for the biological activity of some nitrothiophenes, particularly those without a displaceable halogen. lookchem.comrsc.org The interaction with intracellular thiols to form these complexes can disrupt essential cellular processes. lookchem.com
Carbonyl Reactivity of the Aldehyde Moiety
The aldehyde group (-CHO) at the 2-position of the thiophene ring is a site of significant reactivity, participating in a variety of condensation and addition reactions.
Condensation Reactions: Knoevenagel Condensation
The aldehyde functionality of this compound readily undergoes Knoevenagel condensation. clockss.orgresearchgate.net This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, in the presence of a basic catalyst. sigmaaldrich.com
In a typical Knoevenagel condensation, this compound reacts with active methylene compounds like malononitrile (B47326). clockss.orgresearchgate.net The reaction is generally catalyzed by a weak base. The product of this condensation is an α,β-unsaturated carbonyl compound. sigmaaldrich.com For example, the reaction with malononitrile yields 2-((4-nitrothiophen-2-yl)methylene)malononitrile. clockss.orgresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| This compound | Malononitrile | Sodium ethanolate | 2-((4-nitro-3-(organylamino)-5-(vinylthio)thiophen-2-yl)methylene)malononitriles | clockss.org |
| 3,4-push-pull-substituted thiophene-2-carbaldehydes | Malononitrile | - | gem-dicyanovinylthiophenes | researchgate.net |
Schiff Base Formation and Related Reactions
The aldehyde group of this compound can react with primary amines to form Schiff bases, which are compounds containing a C=N double bond (azomethine group). ijmcmed.orgijfans.org This reaction is a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. ijmcmed.org
Schiff bases derived from thiophene-2-carbaldehyde and its derivatives are of interest due to their potential biological activities. ijfans.org The formation of Schiff bases is a versatile reaction that allows for the synthesis of a wide range of derivatives with diverse applications. nih.gov The general mechanism involves the initial formation of an unstable carbinolamine intermediate, which then dehydrates to form the stable imine. ijmcmed.org
| Aldehyde | Amine | Product Type | Reference |
| Thiophene-2-carboxaldehyde | 4,4' diamino diphenyl methane | Schiff base metal complexes | ijfans.org |
| (2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide | Aromatic aldehydes | Schiff bases | nih.gov |
| 4-nitro benzaldehyde | 5-chloro-2 amino benzoic acid | Schiff base | ijmcmed.org |
Hydrazone and Thiosemicarbazone Derivatization
The aldehyde functional group in this compound serves as a versatile handle for the synthesis of various derivatives, most notably through condensation reactions with hydrazine-based reagents. These reactions typically involve the nucleophilic attack of the terminal nitrogen of a hydrazine (B178648), thiosemicarbazide (B42300), or substituted variants on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form a C=N double bond, yielding hydrazone or thiosemicarbazone products.
The synthesis of thiosemicarbazone derivatives from 5-nitrothiophene-2-carboxaldehyde (B54426) (an alternative nomenclature for this compound) is a straightforward and common process. nih.gov The reaction can be achieved through the condensation of the aldehyde with thiosemicarbazide in an appropriate solvent, such as absolute ethanol (B145695), to yield the corresponding thiosemicarbazone in high yields. tubitak.gov.tr This straightforward condensation provides a key intermediate that can be further modified. For instance, reacting the initial thiosemicarbazone with phenylisothiocyanate in diethylene oxide under reflux leads to the formation of 2-[(4-phenylthiosemicarbazido)methyl]-5-nitrothiophene. tubitak.gov.tr
A variety of N(4)-substituted thiosemicarbazones have been prepared by replacing the N(4)-hydrogen with aliphatic, aromatic, and cyclic amines. nih.govrsc.org These derivatizations are significant as thiosemicarbazones and their metal complexes exhibit a wide range of biological activities. ajchem-b.comresearchgate.net The coordination with metal ions, such as palladium(II), often occurs through the thionic sulfur and the azomethine nitrogen atom, which can enhance the biological efficacy of the parent compound. rsc.orgresearchgate.net
Similarly, the reaction with substituted hydrazines, like 2,4-dinitrophenylhydrazine, yields the corresponding hydrazone. The product, thiophene-2-carbaldehyde 2,4-dinitrophenylhydrazone, has been synthesized and characterized, showing an approximately planar molecular structure. nih.gov The formation of hydrazones is a direct reaction where the nucleophilic terminal nitrogen of the hydrazine attacks the carbonyl carbon, leading to dehydration and the formation of the C=N bond of the hydrazone. nih.gov
Table 1: Examples of Hydrazone and Thiosemicarbazone Derivatives of this compound
| Reagent | Product Type | Derivative Name | Reference |
| Thiosemicarbazide | Thiosemicarbazone | 5-Nitrothiophene-2-carbaldehyde thiosemicarbazone | tubitak.gov.tr |
| Phenylisothiocyanate (on thiosemicarbazone) | Substituted Thiosemicarbazone | 2-[(4-Phenylthiosemicarbazido)methyl]-5-nitrothiophene | tubitak.gov.tr |
| N(4)-substituted thiosemicarbazides | Thiosemicarbazone | Various N(4)-aliphatic, arylic, and cyclic amine substituted thiosemicarbazones | nih.gov |
| 2,4-Dinitrophenylhydrazine | Hydrazone | Thiophene-2-carbaldehyde 2,4-dinitrophenylhydrazone | nih.gov |
Protonolysis and Other Transformation Reactions
This compound undergoes several transformation reactions beyond derivatization at the aldehyde group, reflecting the influence of both the nitro and aldehyde functionalities on the thiophene ring's reactivity.
Protonolysis: While direct protonolysis of this compound is not extensively detailed, studies on its derivatives provide insight into this type of transformation. For example, chromene derivatives synthesized from this compound undergo acid-catalyzed protonolysis. clockss.org When 4-(4-nitro-3-(organylamino)-5-(vinylthio)thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromen-5-ones are treated with sulfuric acid in methanol (B129727), a complex mixture of products is formed. The proposed mechanism involves a retro-cyclization/Michael addition, leading to intermediates that could not be isolated, ultimately yielding novel tricyclic thieno[3,2-b]chromen-8(9H)-one derivatives as the main products. clockss.org This highlights a pathway where the thiophene scaffold is significantly altered under protic acidic conditions.
Other Transformation Reactions:
Instability in Basic Media: 5-Nitrothiophene-2-carboxaldehyde exhibits instability in basic conditions. orientjchem.org Attempts to use basic condensation methods, such as the Claisen-Schmidt reaction with ethanolic sodium hydroxide (B78521), resulted in the formation of multiple, difficult-to-identify products. This degradation is attributed to parasitic reactions like hydrolysis or nucleophilic addition that can lead to the loss of the nitro group or ring-opening of the thiophene moiety. orientjchem.org
Claisen-Schmidt Condensation (Acidic Medium): Due to its instability in basic media, the Claisen-Schmidt condensation of this compound with ketones like acetophenone (B1666503) is more successfully carried out in an acidic medium. orientjchem.org Using acetic acid with a catalytic amount of sulfuric acid allows for the condensation to proceed, yielding 5-nitro heteroaryl-phenylpropenone derivatives. orientjchem.org
Oxidation and Reduction: The functional groups of this compound can be selectively transformed. The aldehyde group can be oxidized to the corresponding 4-nitrothiophene-2-carboxylic acid. Conversely, the nitro group can be reduced to an amino group using catalytic hydrogenation, yielding 4-aminothiophene-2-carbaldehyde, which can then be used to prepare acylamido derivatives. google.com
Formation of Meisenheimer Complexes: The electron-withdrawing nature of the nitro group makes the thiophene ring susceptible to nucleophilic attack. It is suggested that the mode of action for the biological activity of 5-nitrothiophene-2-carbaldehyde, which lacks a leaving group for nucleophilic aromatic substitution, may involve the formation of Meisenheimer complexes with intracellular thiols. researchgate.net
Table 2: Summary of Other Transformation Reactions
| Reaction Type | Reagents/Conditions | Product(s) | Reference |
| Protonolysis of Derivatives | H₂SO₄ in Methanol | Tricyclic thieno[3,2-b]chromen-8(9H)-one derivatives | clockss.org |
| Basic Condensation | Ethanolic NaOH | Degradation/multiple unidentified products | orientjchem.org |
| Claisen-Schmidt Condensation | Acetophenone, Acetic Acid, H₂SO₄ | 5-Nitro heteroaryl-phenylpropenones | orientjchem.org |
| Oxidation | Oxidizing agent | 4-Nitrothiophene-2-carboxylic acid | |
| Reduction | H₂ with catalyst | 4-Aminothiophene-2-carbaldehyde | google.com |
| Complex Formation | Intracellular thiols | Meisenheimer complexes | researchgate.net |
Synthesis and Exploration of Derivatized 4 Nitrothiophene 2 Carbaldehyde Scaffolds
Heterocyclic Annulation and Cyclocondensation Products
The aldehyde functionality of 4-nitrothiophene-2-carbaldehyde is a key handle for building new heterocyclic rings through condensation and cyclization reactions. This section explores the synthesis of thiazoles, thiadiazoles, quinazolinones, and chromenes from this precursor.
Thiazole (B1198619) Derivatives
A series of 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivatives has been synthesized and characterized. The synthetic pathway commences with the reaction of 5-nitrothiophene-2-carbaldehyde and thiosemicarbazide (B42300) at 80°C to yield an intermediate, 2-[(5-nitrothiophen-2-yl)methylene]hydrazinecarbothioamide. researchgate.net Subsequently, this intermediate is reacted with various 2-bromo-1-phenylethanone derivatives in ethanol (B145695) to afford the final thiazole products (2a-2j). researchgate.net
These novel compounds were evaluated for their in vitro inhibitory effects on acetylcholinesterase (AChE). The inhibition percentages against AChE were found to range from 33.66% to 47.96%. Among the synthesized derivatives, the 4-cyanophenyl-substituted compound 2d demonstrated the highest inhibitory activity. researchgate.net
Table 1: Synthesized 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole Derivatives and their AChE Inhibition
| Compound ID | Phenyl Substituent (R) | AChE Inhibition (%) ± SD |
|---|---|---|
| 2a | 4-F | 41.17 ± 1.15 |
| 2b | 4-Cl | 44.51 ± 0.98 |
| 2c | 4-Br | 46.25 ± 1.02 |
| 2d | 4-CN | 47.96 ± 1.07 |
| 2e | 4-NO₂ | 42.87 ± 1.11 |
| 2f | 4-CH₃ | 39.54 ± 1.05 |
| 2g | 4-OCH₃ | 33.66 ± 1.24 |
| 2h | 3-NO₂ | 40.29 ± 1.19 |
| 2i | 2-NO₂ | 38.71 ± 1.21 |
| 2j | H | 35.88 ± 1.14 |
Data sourced from Cumhuriyet Science Journal. researchgate.net
Thiadiazole Derivatives
Novel 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives have been developed and assessed for their antileishmanial activity. The synthesis starts from thiophene-2-carbaldehyde (B41791) and proceeds through a multi-step sequence to form a key intermediate, 2-chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole. evitachem.comnih.gov The final target compounds are obtained by reacting this intermediate with various (het)aryl thiol derivatives in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C. evitachem.comnih.gov This procedure yields a series of 2,5-disubstituted-1,3,4-thiadiazoles with a (het)arylthio substituent at the C-2 position. evitachem.comnih.gov
The synthesized compounds were tested in vitro against the promastigote form of Leishmania major. Several of the derivatives exhibited significant activity, with IC₅₀ values in the low micromolar range. nih.gov Notably, the methyl-imidazolyl containing derivative 6e was identified as the most potent compound, with an IC₅₀ value of 11.2 µg/mL after 24 hours, making it more than four times as effective as the standard drug Glucantime under the same conditions. evitachem.com
Table 2: Antileishmanial Activity of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole Derivatives against L. major Promastigotes
| Compound ID | Thio-Substituent (Ar) | Yield (%) | IC₅₀ (µg/mL) after 24h |
|---|---|---|---|
| 6a | Phenyl | 71 | >20 |
| 6b | 4-Methylphenyl | 73 | >20 |
| 6c | 4-Methoxyphenyl | 75 | >20 |
| 6d | 4-Chlorophenyl | 80 | >20 |
| 6e | 1-Methyl-1H-imidazol-2-yl | 78 | 11.2 |
| 6f | Pyridin-2-yl | 69 | 17.5 |
| 6g | 1H-Benzimidazol-2-yl | 74 | 16.1 |
| 6h | 1-Methyl-1H-benzimidazol-2-yl | 72 | 18.2 |
| 6i | Thiazol-2-yl | 65 | >20 |
| 6j | Benzothiazol-2-yl | 70 | 19.8 |
| Glucantime | - | - | 50 |
Data sourced from Iranian Journal of Pharmaceutical Research. evitachem.com
Quinazolinone Derivatives
This compound is recognized as a valuable precursor for the synthesis of various biologically active molecules, including quinazolinones. A general and highly adaptable method for preparing 2-substituted-4(3H)-quinazolinones involves the condensation of an appropriate aldehyde with 2-aminobenzamide.
Following this established synthetic strategy, 2-(4-nitrothiophen-2-yl)quinazolin-4(3H)-one can be synthesized. The process involves the reaction of this compound with 2-aminobenzamide. This initial condensation forms a Schiff base intermediate which can then undergo an intramolecular cyclization, often promoted by an oxidizing agent, to yield the final quinazolinone ring system. This method allows for the direct incorporation of the 4-nitrothiophene moiety at the 2-position of the quinazolinone core.
Chromene and Thienochromenone Derivatives
Substituted 4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromen-5-ones and tricyclic 9-(2-thienyl)-6,7-dihydro-5H-thieno[3,2-b]chromen-8(9H)-ones have been synthesized starting from push-pull substituted thiophene-2-carbaldehydes, including a 4-nitro-substituted variant. The synthetic sequence begins with a Knoevenagel condensation of the thiophene-2-carbaldehyde with malononitrile (B47326), catalyzed by sodium ethanolate, to form a 2-(thienylmethylene)malononitrile derivative.
This intermediate then undergoes a Michael addition with dimedone, followed by a subsequent intramolecular cyclization, to afford the 4H-chromene-3-carbonitrile product. Further treatment of these chromene derivatives with concentrated sulfuric acid in methanol (B129727) can lead to a complex mixture of products, including the novel tricyclic thieno[3,2-b]chromen-8-one derivatives via a reaction cascade.
Schiff Bases and Imine Derivatives
The aldehyde group of this compound readily condenses with primary amines to form Schiff bases, also known as imines. This reaction provides a straightforward method for generating a diverse library of derivatives for further study.
Structure-Activity Relationship Studies of Schiff Bases
Schiff bases derived from 5-nitrothiophene-2-carbaldehyde have been the subject of extensive structure-activity relationship (SAR) studies. The nitro group at the 5-position of the thiophene (B33073) ring is often considered crucial for biological activity. The general structure involves the C=N imine linkage, connecting the nitrothiophene core to another (hetero)aromatic system.
Research into these derivatives has revealed key insights:
Antimicrobial Activity : Schiff bases synthesized from 5-nitrothiophene-2-carbaldehyde and various sulfonamides have shown promising antibacterial activity. For instance, a derivative of mafenide (B1675902) showed significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The introduction of the nitrothiophene pharmacophore was a key design element in enhancing this activity.
Antiprotozoal Activity : Thiosemicarbazone derivatives, a specific class of Schiff bases, exhibit enhanced antiprotozoal activity, which can be further potentiated through coordination with metal ions. These compounds can act as bidentate ligands, coordinating through sulfur and azomethine nitrogen atoms.
Influence of Substituents : The nature and position of substituents on the phenyl ring of the Schiff base play a significant role in modulating biological activity. Studies on hydroxyl-substituted Schiff bases have shown that the position of the -OH group can significantly impact radical-scavenging activity. In other studies, the lipophilic-hydrophilic balance, influenced by different substituents, has been correlated with trypanocidal activity.
Table 3: Summary of Structure-Activity Relationship Findings for Schiff Base Derivatives
| Derivative Class | Key Structural Feature | Observed Biological Activity | SAR Insights |
|---|---|---|---|
| Sulfonamide Schiff Bases | 5-Nitrothiophene pharmacophore | Antibacterial (Gram+/Gram-) | Introduction of the nitrothiophene moiety enhances activity over parent sulfonamide. |
| Thiosemicarbazones | Thiosemicarbazide moiety | Antiprotozoal, Antileishmanial | Activity is enhanced by metal complexation; compounds act as bidentate ligands. |
| Substituted Phenyl Imines | Varied substituents on the phenyl ring | Varies (e.g., radical scavenging, trypanocidal) | Substituent position (e.g., ortho vs. para -OH) and lipophilicity are critical determinants of activity. |
Hydrazone and Acyl Hydrazone Derivatives
Hydrazones and particularly acyl hydrazones are significant classes of compounds derived from this compound, primarily investigated for their biological potential. mdpi.commdpi.com The synthesis typically involves a condensation reaction between the aldehyde and a suitable hydrazine (B178648) or acylhydrazide. mdpi.comrsc.org
The general synthetic route to produce acyl hydrazones involves reacting this compound (or its more commonly studied isomer, 5-nitrothiophene-2-carboxaldehyde) with various aroyl hydrazides in a solvent like ethanol, often under reflux conditions. mdpi.comrsc.org This straightforward reaction yields the target hydrazones, which possess a characteristic C=N-N-C=O scaffold. mdpi.com
Research has shown that these derivatives, especially those based on the 5-nitrothiophene isomer, are of interest for their antiparasitic activities. mdpi.comgrafiati.com For instance, acyl hydrazones have been prepared from 5-nitrothiophene-2-carboxaldehyde (B54426) and tested against parasites like Toxoplasma gondii and Leishmania major. mdpi.com The structure of the acyl hydrazide portion plays a crucial role in modulating the biological activity. mdpi.com While much of the detailed biological study has focused on the 5-nitro isomer, the synthetic principles are directly applicable to the 4-nitro analogue. mdpi.comrsc.org
Table 1: Examples of Acyl Hydrazone Derivatives
| Derivative Name | Starting Aldehyde | Reactant | Notes |
|---|---|---|---|
| (E)-N'-( (5-nitrothiophen-2-yl)methylene)nicotinohydrazide | 5-Nitrothiophene-2-carboxaldehyde | Nicotinic acid hydrazide | Synthesized for antimicrobial activity screening. bohrium.com |
| 4-Fluorobenzoic [(5-nitrothiophen-2-yl)methylene]hydrazide | 5-Nitrothiophene-2-carboxaldehyde | 4-Fluorobenzoic acid hydrazide | Demonstrated high inhibition against M. tuberculosis. nih.gov |
| 3-Hydroxy-2-naphthoic [(5-nitrothiophen-2-yl)methylene]hydrazide | 5-Nitrothiophene-2-carboxaldehyde | 3-Hydroxy-2-naphthoic carboxyl hydrazide | Showed promising anti-Toxoplasma activity. mdpi.comgrafiati.com |
Thiosemicarbazone Derivatives
Thiosemicarbazones are a class of derivatives synthesized by the condensation of an aldehyde or ketone with a thiosemicarbazide. tubitak.gov.trnih.gov Derivatives of 5-nitrothiophene-2-carboxaldehyde have been extensively studied, showing a range of biological activities. nih.govsmolecule.com The synthesis is typically a simple, one-pot reaction.
The standard procedure involves refluxing this compound with thiosemicarbazide or an N(4)-substituted thiosemicarbazide in a solvent like ethanol. tubitak.gov.trgoogle.com For derivatives of the 5-nitro isomer, this method has been used to prepare a library of compounds where the N(4)-substituent was varied with aliphatic, aromatic, and cyclic amines to explore structure-activity relationships. nih.gov
The resulting thiosemicarbazones are characterized by the presence of a thiourea (B124793) moiety linked to a hydrazone backbone. Spectroscopic analysis confirms their structure, with characteristic IR absorption bands for N-H, C=N, and C=S groups. smolecule.com In ¹H NMR spectra, the azomethine proton (-CH=N) typically appears as a singlet. smolecule.com These compounds have been noted for their potential as antiprotozoal agents. nih.govsmolecule.com
Table 2: Synthesis of Thiosemicarbazone Derivatives
| Derivative Name | Starting Material 1 | Starting Material 2 | Reaction Conditions | Reference |
|---|---|---|---|---|
| 5-Nitro-2-thiophene carboxaldehyde thiosemicarbazone | 5-Nitro-2-thiophene carboxaldehyde | Thiosemicarbazide | Condensation in absolute ethanol. | tubitak.gov.tr |
| 3-Methyl-5-nitro-thiophene-2-carboxaldehyde-thiosemicarbazone | 3-Methyl-5-nitro-thiophene-2-carboxaldehyde diacetate | Thiosemicarbazide | Reflux in water, ethanol, and sulfuric acid. | google.com |
| N(4)-substituted thiosemicarbazones of 5-nitrothiophene-2-carboxaldehyde | 5-Nitrothiophene-2-carboxaldehyde | N(4)-substituted thiosemicarbazides | Simple condensation process. | nih.gov |
Carboxamide Derivatives
Carboxamide derivatives of nitrothiophenes are another important class of compounds, often explored for their antibacterial properties. nih.govresearchgate.net The synthesis of 4-nitrothiophene-2-carboxamide (B3262684) can be achieved from starting materials other than the corresponding aldehyde.
A common synthetic route involves the nitration of 2-cyanothiophene using a mixture of potassium nitrate (B79036) and concentrated sulfuric acid. nih.gov This reaction can yield a mixture of isomers, including 4-nitrothiophene-2-carboxamide and 5-nitrothiophene-2-carboxamide. nih.gov These carboxamides are analogues of 3-aminobenzamide, a known inhibitor of poly(ADP-ribose)polymerase (PARP), highlighting their relevance in medicinal chemistry research. nih.gov The nitro group in these compounds can be subsequently reduced with reagents like tin(II) chloride to produce the corresponding aminothiophenecarboxamides. nih.gov Structure-based design has been employed to optimize nitrothiophene carboxamides as potent antibacterial agents against wild-type and multi-drug resistant clinical isolates. researchgate.net
Table 3: Examples of Nitrothiophene Carboxamide Synthesis
| Compound Name | Starting Material | Reagents | Significance/Application |
|---|---|---|---|
| 4-Nitrothiophene-2-carboxamide | 2-Cyanothiophene | Potassium nitrate, Sulfuric acid | Analogue of PARP inhibitors; antibacterial lead compound. nih.govnih.gov |
| 5-Nitrothiophene-3-carboxamide | 3-Cyanothiophene | Potassium nitrate, Sulfuric acid | Intermediate for further chemical synthesis. nih.gov |
| Optimized Nitrothiophene Carboxamides | Nitrothiophene carboxamide hits | N/A (Structure-based design) | Potent against E. coli, Shigella spp., and Salmonella spp. researchgate.net |
Oxime and Oxime Ether Derivatives
The aldehyde functional group of this compound readily reacts with hydroxylamine (B1172632) to form oximes, which can be further functionalized into oxime ethers. smolecule.commdpi.com These derivatives have also been investigated for their potential biological activities. smolecule.comthermofisher.com
The synthesis of the parent oxime, 4-nitro-thiophene-2-carbaldehyde-oxime, is achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base like pyridine. smolecule.commdpi.com The resulting oxime (C₅H₄N₂O₃S, CAS 89379-74-8) is a stable intermediate. chemsrc.com
This oxime can then undergo O-alkylation to form various oxime ethers. smolecule.commdpi.com This is typically done by reacting the oxime with alkyl halides (e.g., methyl iodide) or acyl chlorides in a suitable solvent like acetone (B3395972) with a base such as potassium carbonate. mdpi.com These reactions expand the chemical diversity of the scaffold, and various novel oxime ether derivatives of the 5-nitro isomer have been prepared and identified as potential anti-protozoan agents. smolecule.comthermofisher.comchemicalbook.com
Table 4: Synthesis of Oxime and Oxime Ether Derivatives
| Derivative | Starting Material | Reagents | Key Reaction Type |
|---|---|---|---|
| (E)-5-nitrothiophene-2-carbaldehyde oxime | 5-nitrothiophene-2-carboxaldehyde | Hydroxylamine hydrochloride, Base (e.g., sodium acetate) | Oximation |
| 2-Acetyl-5-nitrothiophene O-methyl oxime | 2-Acetyl-5-nitrothiophene | O-methylhydroxylamine hydrochloride, Base | Oximation |
| Bisbenzofuran-2-yl-methanone O-methyl oxime | Bisbenzofuran-2-yl-methanone oxime | Methyl iodide, K₂CO₃ | O-alkylation |
| Bis-benzofuran-2-yl-methanone O-acetyl oxime | Bis-benzofuran-2-yl-methanone oxime | Acetyl chloride, K₂CO₃ | O-acylation |
Other Functionalized Derivatives for Advanced Applications
Beyond the common derivatives, the reactivity of this compound allows for its use in more complex chemical transformations to create scaffolds for advanced applications. orientjchem.orgclockss.org These reactions often build polycyclic or highly functionalized systems.
One such reaction is the Knoevenagel condensation. The condensation of push-pull substituted thiophene-2-carbaldehydes with active methylene (B1212753) compounds like malononitrile yields gem-dicyanovinylthiophenes. clockss.org These intermediates can undergo subsequent Michael addition and cyclization with dimedone to create complex heterocyclic systems like 4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromen-5-ones. clockss.org
Another example is the Claisen-Schmidt condensation. Reacting 5-nitrothiophene-2-carboxaldehyde with ketones such as acetophenone (B1666503) in an acidic medium (acetic acid with a sulfuric acid catalyst) can produce 5-nitro heteroaryl-phenylpropenone derivatives. orientjchem.org These chalcone-like structures are of interest for molecular hybridization approaches in drug design. orientjchem.org Attempts to perform this condensation under basic conditions were reported to be unsuccessful due to the instability of the nitro-heterocyclic aldehyde. orientjchem.org
Table 5: Examples of Advanced Derivatives
| Derivative Type | Key Reaction | Reactants | Resulting Scaffold |
|---|---|---|---|
| gem-Dicyanovinylthiophenes | Knoevenagel Condensation | This compound analogue, Malononitrile | (E)-2-((4-nitro-3-(organylamino)-5-(vinylthio)thiophen-2-yl)methylene)malononitrile clockss.org |
| Tetrahydro-4H-chromen-5-ones | Michael Addition/Cyclization | gem-Dicyanovinylthiophene, Dimedone | 4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromen-5-one clockss.org |
| Phenylpropenones | Claisen-Schmidt Condensation | 5-Nitrothiophene-2-carboxaldehyde, Acetophenone | 5-Nitro heteroaryl-phenylpropenone orientjchem.org |
Spectroscopic Characterization Methodologies for 4 Nitrothiophene 2 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In derivatives of 4-Nitrothiophene-2-carbaldehyde, such as Schiff bases formed with various anilines, the proton signals of the thiophene (B33073) ring are typically observed as doublets. For instance, in N-(4-nitro-2-thiophenylidene)-4-phenylferrocene, the thiophene protons appear as a doublet at δ 7.94 ppm and a triplet at δ 8.40 ppm. uchile.cl The aldehyde proton (CH=N) in these derivatives generally appears as a singlet in the downfield region, for example, at δ 8.61 ppm. uchile.cl Similarly, in another derivative, the thiophene protons are observed as doublets at δ 7.39 ppm and δ 7.94 ppm, with the imine proton (CH=N) as a singlet at δ 8.64 ppm. uchile.cl
The chemical shifts of protons in derivatives can be influenced by the substituents. For example, in a series of 5-nitrothiophene-thiazole derivatives, the thiophene protons appear in the range of δ 7.42-8.10 ppm, and the H-C=N proton signal is observed between δ 8.18-8.47 ppm. cumhuriyet.edu.tr
| Derivative | Thiophene-H Chemical Shifts (ppm) | Imine-H (CH=N) Chemical Shift (ppm) | Reference |
| N-(4-nitro-2-thiophenylidene)-4-phenylferrocene | 7.94 (d), 8.40 (t) | 8.61 (s) | uchile.cl |
| Cyrhetrenylaniline derivative | 7.39 (d), 7.94 (d) | 8.64 (s) | uchile.cl |
| 2-{2-[(5-Nitrothiophen-2-yl)methylene]hydrazinyl}-4-(p-tolyl)thiazole | 8.06–8.10 (m) | 8.47 (s) | cumhuriyet.edu.tr |
| 4-(4-Nitrophenyl)-2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole | 8.05–8.09 (m), 8.25 (d) | 8.18 (s) | cumhuriyet.edu.tr |
Table: ¹H-NMR Data for Selected this compound Derivatives (d=doublet, t=triplet, m=multiplet, s=singlet)
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. In derivatives of this compound, the carbon atoms of the thiophene ring, the imine carbon (CH=N), and the carbons of any substituent groups can be identified. For N-(4-nitro-2-thiophenylidene)-4-phenylferrocene, the thiophene carbons are found at δ 124.8 ppm and δ 130.6 ppm, with the imine carbon at δ 149.3 ppm. uchile.cl In another cyrhetrenylaniline derivative, the thiophene carbons are at δ 128.7 ppm and δ 129.9 ppm, and the imine carbon is at δ 151.5 ppm. uchile.cl
For 5-nitrothiophene-thiazole derivatives, the imine carbon (-CH=N) signal appears in the range of δ 125.94-128.49 ppm. cumhuriyet.edu.tr The carbon atoms of the thiophene ring in these derivatives also show distinct signals. cumhuriyet.edu.tr
| Derivative | Thiophene-C Chemical Shifts (ppm) | Imine-C (CH=N) Chemical Shift (ppm) | Reference |
| N-(4-nitro-2-thiophenylidene)-4-phenylferrocene | 124.8, 130.6 | 149.3 | uchile.cl |
| Cyrhetrenylaniline derivative | 128.7, 129.9 | 151.5 | uchile.cl |
| 2-{2-[(5-Nitrothiophen-2-yl)methylene]hydrazinyl}-4-(p-tolyl)thiazole | 130.92, 131.40 | 135.71 | cumhuriyet.edu.tr |
| 4-(4-Nitrophenyl)-2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole | 131.32, 135.24 | 126.83 | cumhuriyet.edu.tr |
Table: ¹³C-NMR Data for Selected this compound Derivatives
Theoretical NMR Chemical Shift Calculations (e.g., GIAO method)
Computational methods, particularly the Gauge-Invariant Atomic Orbital (GIAO) method, are employed to predict NMR chemical shifts. globalresearchonline.netscience.gov These calculations, often performed using Density Functional Theory (DFT) with a suitable basis set like B3LYP/6-311++G(2d,2p), can provide theoretical spectra that show good agreement with experimental data. globalresearchonline.netscience.gov The GIAO method calculates nuclear magnetic shielding tensors, which are then converted to chemical shifts using a reference compound like tetramethylsilane (B1202638) (TMS). globalresearchonline.net Such theoretical predictions are valuable for assigning experimental signals and for understanding the electronic structure's influence on the chemical shifts. globalresearchonline.net For instance, in a study on 2-carbaldehyde oxime-5-nitrothiophene, the GIAO method was used to calculate the ¹H and ¹³C NMR spectra, aiding in the characterization of the molecule's preferred conformation. globalresearchonline.net
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Vibrational Frequency Assignments and Analysis
The IR and Raman spectra of this compound and its derivatives exhibit characteristic absorption bands corresponding to the various functional groups. The nitro group (NO₂) typically shows strong asymmetric and symmetric stretching vibrations. For example, in 2-carbaldehyde oxime-5-nitrothiophene, these bands appear at 1566 cm⁻¹ and 1354 cm⁻¹, respectively. globalresearchonline.net The C=N stretching vibration of the imine group in Schiff base derivatives is generally observed in the range of 1600-1625 cm⁻¹. uchile.clsmolecule.com The thiophene ring itself has characteristic C-H and ring stretching vibrations. The C-H stretching vibrations of the thiophene ring are typically found in the 3100-3000 cm⁻¹ region. globalresearchonline.net
In a study of novel 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives, the IR spectra showed characteristic peaks for the nitro group around 1500-1512 cm⁻¹ and 1344-1347 cm⁻¹. nih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | globalresearchonline.netnih.gov |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1360 | globalresearchonline.netnih.gov |
| Imine (C=N) | Stretch | 1600 - 1625 | uchile.clsmolecule.com |
| Thiophene C-H | Stretch | 3000 - 3100 | globalresearchonline.net |
Table: Characteristic Vibrational Frequencies for this compound and its Derivatives
Harmonic Vibrational Frequency Calculations
Theoretical calculations of harmonic vibrational frequencies are often performed using DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, to complement experimental IR and Raman data. globalresearchonline.netbiointerfaceresearch.com These calculations provide a set of theoretical vibrational modes and their corresponding frequencies. To improve the agreement with experimental values, the calculated frequencies are often scaled using a scaling factor. biointerfaceresearch.com The potential energy distribution (PED) analysis is then used to make unambiguous assignments of the vibrational modes. tandfonline.com These computational studies are crucial for a detailed understanding of the vibrational spectra and for confirming the molecular structure. For 2-carbaldehyde oxime-5-nitrothiophene, harmonic vibrational frequencies were calculated to aid in the assignment of the experimental IR and Raman spectra. globalresearchonline.net
Mass Spectrometry (MS)
Mass spectrometry is a fundamental tool for determining the molecular weight and fragmentation patterns of this compound and its derivatives, confirming their elemental composition and structural integrity.
For instance, in the characterization of a cyrhetrenyl Schiff base derived from this compound, mass spectrometry confirmed the formation of the target molecule with a molecular ion peak (m/z) of 566, corresponding to the [M-3CO] fragment. uchile.cl Similarly, a ferrocenyl derivative of this compound displayed a molecular ion peak at m/z 416. uchile.cl
In the synthesis of 1,3,4-thiadiazole (B1197879) derivatives, mass spectrometry was crucial for characterizing the intermediates and final products. For example, N-methyl-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-amine showed a molecular ion peak [M+H]⁺ at m/z 242.8. tandfonline.com Another derivative, N-allyl-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-amine, exhibited a molecular ion peak [M+H]⁺ at m/z 268.8. tandfonline.com Furthermore, 2-(p-tolylthio)-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole presented a molecular ion peak [M+] at 335. nih.gov High-resolution mass spectrometry (HRMS) has also been employed to confirm the elemental composition of more complex derivatives, such as 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivatives. cumhuriyet.edu.tr
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides valuable information about the electronic transitions within this compound and its derivatives. The position and intensity of absorption bands are sensitive to the molecular structure and the solvent environment.
Electronic Transitions and Spectral Analysis
The UV-Vis spectra of this compound derivatives are typically characterized by multiple absorption bands corresponding to various electronic transitions. These transitions are often assigned as π-π* and n-π* transitions. d-nb.info For example, a study on 2-carbaldehyde oxime-5-nitrothiophene, a derivative, showed two main absorption peaks. globalresearchonline.net The peak at a longer wavelength was attributed to the HOMO to LUMO transition. globalresearchonline.net Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often employed to support the assignment of these electronic transitions. nih.gov
In a series of azomethine-functionalized derivatives, the electronic absorptions were rationalized as n-σ, π–π, and n–π* transitions. nih.gov For a specific derivative, the maximum absorption at 284 nm was found to correspond to multiple transitions including H-4→L+1, H-1→LUMO, HOMO→L+1, and HOMO→LUMO. nih.gov Another derivative, a thienylcarboxaldehyde, displayed two primary bands at 203 nm and 295 nm, with a shoulder at 268 nm. nih.gov Its corresponding azomethine derivative also showed two broad absorptions at 202 nm (n–σ) and 293 nm (π–π and n–π*). nih.gov
The table below summarizes the UV-Vis absorption data for a derivative of this compound, 2-carbaldehyde oxime-5-nitrothiophene (CONT), in both the gas phase and in ethanol (B145695).
| Phase | λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| Gas | 343.73 | 0.4379 | HOMO to LUMO (100%) | π-π |
| Gas | 256.15 | 0.0864 | - | - |
| Ethanol | 369.41 | 0.5336 | HOMO to LUMO | π-π |
| Ethanol | 260.73 | 0.1092 | - | - |
Data sourced from the International Journal of Pharmaceutical Sciences Review and Research. globalresearchonline.net
Solvent Effects on UV-Vis Spectra
The polarity of the solvent can significantly influence the position of the absorption maxima in the UV-Vis spectra of this compound and its derivatives. This phenomenon, known as solvatochromism, can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift. slideshare.net
For instance, a derivative, 2-carbaldehyde oxime-5-nitrothiophene, exhibited a red shift when the solvent was changed from the gas phase to a polar solvent like ethanol, indicating a π-π* transition. globalresearchonline.net In a study of various thienylazo-thiazole and thienylazo-thiophene dyes, it was observed that using solvents with different polarities resulted in variations in the absorption spectra. Specifically, for some dyes, a more polar solvent like DMF caused a greater bathochromic shift compared to acetone (B3395972) and methanol (B129727). For example, one derivative displayed a gradual bathochromic shift of 21 nm as the solvent polarity increased. d-nb.info
However, not all derivatives exhibit significant solvatochromic shifts. In a series of azomethine-functionalized compounds, two of the three derivatives showed no significant solvent effect on their UV-Vis spectra. nih.gov This highlights that the extent of the solvent effect is dependent on the specific molecular structure. nih.gov
X-ray Crystallography and Structural Determination
X-ray crystallography provides definitive information about the three-dimensional structure of this compound derivatives in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The structures of several derivatives have been confirmed by single-crystal X-ray analysis. For example, the crystal structure of a highly substituted thieno[3,2-b]chromen-8(9H)-one derivative, synthesized from a this compound precursor, was determined by X-ray analysis. clockss.org Similarly, the structures of novel organometallic phenylimines derived from this compound, specifically cyrhetrenyl and ferrocenyl Schiff bases, were elucidated using single-crystal X-ray diffraction. uchile.cl
In a study of (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline, a derivative of 5-nitrothiophene-2-carbaldehyde, X-ray crystallography revealed that the benzene (B151609) and 2-nitrothiophene (B1581588) rings have a dihedral angle of 7.47 (12)°. nih.gov The nitro group was found to be nearly coplanar with the thiophene ring. nih.gov Another study on 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline showed that the benzene and thiophene rings are twisted with a dihedral angle of 23.16 (7)°. iucr.org
The table below presents crystallographic data for a derivative of 5-nitrothiophene-2-carbaldehyde, (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀N₂O₂S |
| Molecular Weight | 246.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.7661 (4) |
| b (Å) | 22.8201 (18) |
| c (Å) | 10.7793 (7) |
| β (°) | 92.704 (7) |
| Volume (ų) | 1171.08 (15) |
| Z | 4 |
Data sourced from an article on (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. nih.gov
These crystallographic studies are essential for understanding the precise spatial arrangement of the atoms within the molecule, which in turn influences the compound's chemical and physical properties.
Advanced Computational and Theoretical Investigations of 4 Nitrothiophene 2 Carbaldehyde and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. utep.edu It is widely employed to calculate the molecular geometry, electronic properties, and spectroscopic features of organic compounds, including 4-nitrothiophene-2-carbaldehyde and its analogues. researchgate.netsemanticscholar.org Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netbiointerfaceresearch.com
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For nitro-substituted heterocycles like this compound, DFT calculations are used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netajchem-a.com
Theoretical studies on related nitrothiophenes reveal that the nitro group tends to be coplanar with the thiophene (B33073) ring, which facilitates electronic delocalization. conicet.gov.ar The optimization of the molecular geometry is crucial, as the electronic structure is intrinsically linked to this arrangement. The presence of the electron-withdrawing nitro (-NO₂) and aldehyde (-CHO) groups significantly influences the electron distribution across the thiophene ring.
Table 1: Key Aspects of Geometry Optimization and Electronic Structure Analysis
| Parameter | Description | Significance for this compound |
| Bond Lengths & Angles | The equilibrium distances between atomic nuclei and the angles between adjacent bonds. | Provides the fundamental 3D structure. Deviations from standard values can indicate electronic effects like conjugation. |
| Dihedral Angles | The angle between two intersecting planes, defining the rotation around a bond. | Determines the overall molecular conformation and planarity, which affects conjugation and steric hindrance. |
| Electronic Distribution | The spatial arrangement of electron density within the molecule. | The electron-withdrawing nitro and aldehyde groups create a polarized electronic structure, which is key to its reactivity. |
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a vital indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.orgmdpi.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For nitrothiophene derivatives, the strong electron-withdrawing nature of the nitro group typically leads to a low-lying LUMO, making them effective electrophiles. DFT calculations are used to compute the energies of these orbitals. For instance, a related compound, ethyl 5-cyano-4-nitrothiophene-2-carboxylate, was calculated to have a HOMO-LUMO gap of approximately 4.2 eV. In thiophene oligomers, the HOMO and LUMO are often delocalized over the entire molecule. researchgate.net
Table 2: Significance of Frontier Molecular Orbitals
| Orbital/Parameter | Description | Relevance to Reactivity |
| HOMO | The outermost molecular orbital containing electrons. | Represents the ability to donate electrons. Higher HOMO energy indicates a better electron donor. mdpi.com |
| LUMO | The innermost molecular orbital that is empty of electrons. | Represents the ability to accept electrons. Lower LUMO energy indicates a better electron acceptor. mdpi.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity and stability. A smaller gap implies higher reactivity and lower kinetic stability. semanticscholar.org |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. semanticscholar.org The MEP map displays color-coded regions on the molecule's surface, where different colors correspond to different electrostatic potential values.
Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the oxygen atoms of the nitro and aldehyde groups. semanticscholar.orgsmolecule.com
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. semanticscholar.org For this molecule, positive potential would be located around the hydrogen atoms of the thiophene ring.
Green Regions: Represent areas of near-zero potential.
MEP analysis provides crucial insights into how the molecule will interact with other molecules, such as biological receptors or reagents. smolecule.com
Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction obtained from a DFT calculation. It translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals. wisc.eduq-chem.com This method is instrumental in analyzing hyperconjugative interactions and charge delocalization within a molecule. researchgate.net
The analysis involves calculating the stabilization energy, E(2), associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. A larger E(2) value signifies a more intense interaction, indicating greater electronic delocalization and molecular stability. researchgate.net For this compound, NBO analysis can quantify the delocalization of electron density from the thiophene ring's lone pairs and π-bonds to the π* anti-bonding orbitals of the electron-withdrawing nitro and carbonyl groups.
DFT calculations can be used to predict various thermodynamic properties of a molecule in the gas phase at different temperatures. researchgate.net By performing a frequency calculation on the optimized geometry, key thermodynamic functions can be determined.
Experimental studies on the related 5-nitro-2-thiophenecarboxaldehyde have determined its thermodynamic properties, providing a benchmark for theoretical calculations. researchgate.net These computational predictions are valuable for understanding the stability of the molecule and the energetics of reactions in which it participates.
Table 3: Calculable Thermodynamic Parameters
| Thermodynamic Parameter | Description |
| Enthalpy (H) | The total heat content of the system. |
| Entropy (S) | A measure of the disorder or randomness of the system. |
| Gibbs Free Energy (G) | A measure of the maximum reversible work that may be performed by a system. It determines the spontaneity of a process. |
| Heat Capacity (Cv, Cp) | The amount of heat required to raise the temperature of the substance by one degree. |
Molecular Docking and Simulation Studies
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. smolecule.commdpi.com This method is widely used in drug discovery to understand the potential mechanism of action of a compound by identifying its plausible biological targets and characterizing the key binding interactions.
While specific docking studies on the parent this compound are not extensively documented, research on its derivatives has provided significant insights. Derivatives of nitrothiophene aldehydes are frequently synthesized and evaluated for various biological activities, with docking studies used to rationalize the results. smolecule.combohrium.com
For example, thiosemicarbazone derivatives of the related 5-nitrothiophene-2-carboxaldehyde (B54426) have been studied for their antimicrobial activity. smolecule.com Molecular docking simulations revealed that these compounds could bind with high affinity to the active site of enoyl-ACP reductase, a key enzyme in bacterial fatty acid synthesis. smolecule.com The binding was stabilized by specific interactions, such as:
Hydrogen Bonding: Often involving the nitro group and amino acid residues in the receptor's active site. smolecule.com
π-π Stacking: Interactions between the aromatic thiophene ring and aromatic amino acid residues. smolecule.com
These studies highlight how the nitrothiophene scaffold can serve as a basis for designing targeted inhibitors, with computational simulations providing a roadmap for optimizing ligand-receptor interactions.
Receptor-Ligand Interaction Analysis
Computational studies, particularly molecular docking, have been instrumental in analyzing the interactions between this compound derivatives and biological receptors. These analyses help to elucidate the binding modes and affinities that underpin their biological activities.
For instance, derivatives of this compound have been investigated for their potential as modulators of the GATA4 and NKX2-5 protein-protein interaction, which is crucial in cardiac gene activation. A 2-nitrothiophene (B1581588) derivative, in particular, demonstrated activity across multiple related assays. acs.org This suggests that the nitrothiophene scaffold can effectively interact with the binding sites of these transcription factors.
In another study, thieno[2,3-b]pyrrol-5-one derivatives synthesized from thiophene-2-carbaldehydes were docked against EGFR Tyrosinase Kinase and α-amylase. tandfonline.com The parent compound derived from thiophene-2-carbaldehyde (B41791) exhibited significant binding energies, suggesting favorable interactions within the active sites of these enzymes. tandfonline.com Specifically, the binding energy with EGFR Tyrosinase Kinase was recorded at -5.29 kcal/mol, and with α-amylase, it was -5.53 kcal/mol. tandfonline.com These interactions are crucial for their potential anticancer and antidiabetic activities.
Furthermore, the mechanism of action for some nitrothiophene derivatives is believed to involve the formation of Meisenheimer complexes through nucleophilic attack by intracellular thiols. researchgate.netdeepdyve.com This interaction is a key aspect of their biological effect, particularly their bactericidal and fungicidal properties. researchgate.net The aldehyde group can also participate in forming Schiff bases with amino groups in proteins, thereby altering their function.
A derivative of 5-nitrothiophene-2-carbaldehyde, KTU-286, was predicted through in silico analysis to interact with 31 different human protein targets. nih.gov The majority of these were enzymes, including lyases, kinases, and oxidoreductases, highlighting the broad potential for receptor-ligand interactions. nih.gov
Prediction of Binding Affinities and Modes of Action
Computational methods are also employed to predict the binding affinities and elucidate the modes of action of this compound and its derivatives. These predictions are vital for rational drug design and for understanding their biological effects.
The mode of action for some nitrothiophene derivatives is proposed to involve nucleophilic attack at the heterocyclic ring. researchgate.netdeepdyve.com For compounds like 5-nitrothiophene-2-carbaldehyde, which lack a leaving group, the formation of Meisenheimer complexes is a suggested mechanism. researchgate.netdeepdyve.com The nitro group plays a critical role by undergoing bioreduction to form reactive intermediates that can covalently modify target macromolecules. The aldehyde functional group can also contribute to the biological effect by forming Schiff bases with protein amino groups.
In a study on thieno[2,3-b]pyrrol-5-one derivatives, molecular docking was used to predict binding energies. For the derivative synthesized from thiophene-2-carbaldehyde, the binding energy with EGFR Tyrosinase Kinase was -5.29 kcal/mol, and for α-amylase, it was -5.53 kcal/mol. tandfonline.com These values indicate a strong potential for interaction and inhibition.
| Derivative | Receptor | Predicted Binding Energy (kcal/mol) |
| Thieno[2,3-b]pyrrol-5-one derivative | EGFR Tyrosinase Kinase | -5.29 |
| Thieno[2,3-b]pyrrol-5-one derivative | α-amylase | -5.53 |
This table presents predicted binding energies of a thieno[2,3-b]pyrrol-5-one derivative synthesized from thiophene-2-carbaldehyde with different receptors. tandfonline.com
The biological activity of a series of nineteen substituted thiophenes, including 5-nitrothiophene-2-carbaldehyde, was evaluated by their minimum inhibitory concentration (MIC) against various microorganisms. researchgate.netdeepdyve.com While 2-chloro-3,5-dinitrothiophene (B189638) showed the highest activity, the activity of 5-nitrothiophene-2-carbaldehyde is thought to proceed through a different mechanism involving Meisenheimer complexes. researchgate.netdeepdyve.com
Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical calculations provide a powerful lens to examine the reaction mechanisms involving this compound at a molecular level. These theoretical studies can elucidate reaction pathways, transition states, and the nature of intermediates. rsc.org
Elucidation of Reaction Mechanisms (e.g., SNAr)
The Nucleophilic Aromatic Substitution (SNAr) mechanism is a common reaction pathway for nitro-substituted aromatic compounds. In the context of nitrothiophenes, theoretical DFT calculations have been used to study the SNAr mechanism of methoxy (B1213986) group substitution by a secondary amine on 2-methoxy-5-nitrothiophene. researchgate.netresearchgate.net This reaction proceeds through a two-step addition-elimination mechanism, where the presence of the electron-withdrawing nitro group is crucial for stabilizing the intermediate carbanion (a Meisenheimer complex) formed during the nucleophilic attack. pressbooks.pub The calculations confirmed that the reaction proceeds via the formation of a zwitterionic intermediate in the rate-determining step. researchgate.netresearchgate.net The activation barrier for the formation of this zwitterion was calculated to be 17.78 kcal mol⁻¹ in methanol (B129727). researchgate.net
Zwitterion Formation and Reaction Intermediates
Quantum chemical calculations have confirmed the hypothesis of zwitterion formation during the kinetically determining step of the SNAr reaction on nitrothiophene derivatives. researchgate.netresearchgate.net However, these calculations have also revealed that the structure of this reaction intermediate is more diffuse than traditionally accepted. researchgate.netresearchgate.net The geometry is described as a situation where the nitrogen of the nucleophile is not fully bonded to the carbon, and the oxygen of the leaving group is preparing to detach. researchgate.net
Following the formation of the zwitterion, a subsequent step involves a second amine molecule that facilitates the conversion of the zwitterion into a hydrogen-bonded association of a carbanion and an ammonium (B1175870) ion, with a low activation barrier of 2.25 kcal mol⁻¹. researchgate.netresearchgate.net The excess electron density from the nucleophile is delocalized onto the oxygen atoms of the nitro group. researchgate.netresearchgate.net The presence of an additional nitro group can further influence the structure of this carbanion intermediate. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies based on Computational Parameters
Quantitative Structure-Activity Relationship (QSAR) studies are a valuable computational tool for correlating the chemical structure of compounds with their biological activity. These models use molecular descriptors derived from computational chemistry to predict the activity of new compounds.
For a series of substituted thiophenes, QSAR equations were derived to predict their antibacterial activity. researchgate.net These models successfully predicted that derivatives like 2-chloro- and 2-bromo-3,5-dinitrothiophenes would have the highest activity, while 2-nitrothiophene would be the least active, which aligned with experimental observations. researchgate.net
In a study of nitrobenzothiazole derivatives as antimalarial agents, a QSAR model was developed using electronic descriptors such as atomic net charges, dipole moment, HOMO and LUMO energies, and polarizability, calculated using the PM3 semi-empirical method. ui.ac.id The resulting model showed a very high correlation (r² = 1.00) and was used to predict the activity of new derivatives. ui.ac.id
Similarly, QSAR studies on nitrobenzene (B124822) derivatives have utilized quantum molecular descriptors like hyperpolarizability and conductor-like screening model (COSMO) area to model their toxicology. dergipark.org.tr These studies found that second-order hyperpolarizability provided the best QSAR model for predicting the toxicity of these compounds. dergipark.org.tr
While direct QSAR studies focusing solely on this compound are not extensively detailed in the provided results, the principles from studies on related nitroaromatic compounds are applicable. Computational parameters derived from quantum chemical calculations, such as those used for nitrobenzenes and nitrobenzothiazoles, can be effectively employed to build predictive QSAR models for this compound derivatives. ui.ac.iddergipark.org.tr
Applications of 4 Nitrothiophene 2 Carbaldehyde and Its Derivatives in Specialized Chemical Research
Medicinal Chemistry and Drug Discovery Platforms
4-Nitrothiophene-2-carbaldehyde is a versatile building block for creating novel molecules aimed at various biological targets. The presence of the nitro group and the aldehyde function allows for a wide range of chemical modifications, leading to the development of derivatives with tailored pharmacological profiles. These derivatives are frequently evaluated in drug discovery programs, particularly for infectious diseases and inflammatory conditions.
The search for new antimicrobial agents is a critical area of research, and nitrothiophene derivatives have shown considerable promise. The electrophilic nature of the nitrothiophene ring is believed to contribute to its mechanism of action, which can involve interaction with intracellular thiols and the formation of reactive intermediates that disrupt essential cellular processes in microbes. researchgate.net
Derivatives of this compound have been evaluated for their efficacy against a range of bacteria. Research has demonstrated that these compounds can exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, studies have assessed the minimum inhibitory concentration (MIC) of 5-nitrothiophene-2-carbaldehyde, a closely related isomer, against various microorganisms, indicating the potential of this structural class. researchgate.net One study highlighted that 5-nitrothiophene-2-carbaldehyde showed moderate activity, which could be significantly enhanced in its derivatives. researchgate.net For example, a hydrazone derivative, 5-nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone, demonstrated potent bactericidal activity against multiple strains of Staphylococcus aureus, including pan-susceptible lines, with MIC values often as low as 0.5 to 1 µg/mL. mdpi.com
| Compound | Bacterial Strain | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| 5-Nitrothiophene-2-carbaldehyde | Escherichia coli | >100 | researchgate.net |
| 5-Nitrothiophene-2-carbaldehyde | Micrococcus luteus | >100 | researchgate.net |
| 5-nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone (KTU-286) | Pan-susceptible S. aureus (n=40) | MIC₅₀: 0.5, MIC₉₀: 1 | mdpi.com |
The antifungal potential of this chemical class has also been explored. Studies have shown that nitrothiophene derivatives can inhibit the growth of pathogenic fungi. For example, 5-nitrothiophene-2-carbaldehyde was tested against Aspergillus niger, demonstrating its potential as a fungicidal agent. researchgate.net The mechanism of action is thought to be related to the inhibition of enzymes crucial for fungal cell wall integrity, such as those in the ergosterol (B1671047) biosynthesis pathway. researchgate.net Further derivatization, such as the formation of thiosemicarbazones, has been shown to yield compounds with significant antifungal activity against various Candida and Cryptococcus species. dntb.gov.ua
| Compound | Fungal Strain | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| 5-Nitrothiophene-2-carbaldehyde | Aspergillus niger | >100 | researchgate.net |
Derivatives of this compound are particularly noted for their activity against various protozoan parasites. Nitroheterocyclic compounds have a well-established role in treating parasitic infections. nih.gov
Research into new drugs for Chagas disease has involved synthesizing derivatives by reacting 5-nitrothiophene-2-carbaldehyde with various aminoazoles, which were then tested against Trypanosoma cruzi. nih.gov Thiosemicarbazone derivatives have also shown significant antiamoebic and antitrichomonal activities. nih.gov
In the field of antileishmanial drug discovery, numerous studies have utilized 4- and 5-nitrothiophene-2-carbaldehyde as a starting point. A series of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized from thiophene-2-carbaldehyde (B41791) and evaluated against the promastigote form of Leishmania major. nih.govresearchgate.netnih.govbrieflands.com One of the most potent compounds, a methylimidazole derivative (6e), exhibited an IC₅₀ value of 7.1 µg/mL after 48 hours, making it more than four times as effective as the standard drug Glucantime. nih.govnih.govbrieflands.com Similarly, other studies have prepared acyl hydrazones and imines from 5-nitrothiophene-2-carboxaldehyde (B54426) that showed promising activity against L. major promastigotes. mdpi.com
| Derivative Class | Starting Material | Target Organism | Key Finding | Reference |
|---|---|---|---|---|
| Thiosemicarbazones | 5-Nitrothiophene-2-carboxaldehyde | Entamoeba histolytica, Trichomonas vaginalis | Compound 11 showed significant antiamoebic activity; Compound 3 was a potent antitrichomonal agent. | nih.gov |
| 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazoles | Thiophene-2-carbaldehyde | Leishmania major (promastigotes) | Methylimidazole derivative (6e) showed IC₅₀ of 7.1 µg/mL (48h), >4-fold more potent than Glucantime. | nih.govnih.govbrieflands.com |
| 1-[(5-nitrothenylidene)amino]azoles | 5-Nitrothiophene-2-carbaldehyde | Trypanosoma cruzi | Derivatives tested for antiprotozoal activity. | nih.gov |
| Acyl hydrazones | 5-Nitrothiophene-2-carboxaldehyde | Leishmania major (promastigotes) | Sound activities observed for various analogs. | mdpi.com |
The structural features of this compound derivatives make them candidates for inhibiting various enzymes implicated in disease.
Acetylcholinesterase (AChE): In the search for treatments for neurodegenerative diseases, some thiazole (B1198619) derivatives synthesized from this compound were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The compounds demonstrated moderate inhibition, with one derivative showing 47.96% inhibition against AChE at a concentration of 80 µg/mL. cumhuriyet.edu.tr
Enoyl-ACP Reductase (InhA): This enzyme is a key target for antimicrobial agents, particularly against Mycobacterium tuberculosis. nih.gov Molecular docking studies on derivatives of 5-nitrothiophene-2-carboxaldehyde have revealed a high binding affinity with the InhA enzyme, suggesting a potential mechanism for their antibacterial action. smolecule.com The interactions are thought to involve hydrogen bonding from the nitro group and π-π stacking from the aromatic ring. smolecule.com
Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): These enzymes are key mediators of inflammation. While direct studies on this compound are limited, nitro-containing compounds are generally known to be capable of inhibiting iNOS and COX-2. The electrophilic character of the nitroaromatic system may allow for interactions with these inflammatory enzymes. For instance, the well-known anti-inflammatory drug Nimesulide is a COX-2 inhibitor that contains a nitro group. mdpi.com This suggests that derivatives of this compound could be explored as potential anti-inflammatory agents by targeting these pathways.
| Enzyme Target | Derivative Class | Finding | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Thiazole derivatives | Up to 47.96% inhibition at 80 µg/mL. | cumhuriyet.edu.tr |
| Enoyl-ACP Reductase (InhA) | General derivatives | High binding affinity predicted by molecular docking studies. | smolecule.com |
| iNOS & COX-2 | Nitro-containing compounds (general class) | Nitroaromatic compounds are known to inhibit these inflammatory enzymes, suggesting potential. |
While the primary focus of research on this compound derivatives has been on antimicrobial and enzyme inhibitory activities, the core structure holds potential for other pharmacological applications. The investigation into the antioxidant properties of this specific compound and its direct derivatives is an area that remains less explored compared to its other biological activities. However, related thiophene (B33073) structures are often investigated for their ability to scavenge free radicals, suggesting a potential avenue for future research.
Development of Antimicrobial Agents
Organic Materials Science
The unique electronic and structural characteristics of this compound and its derivatives make them significant precursors in the field of organic materials science. The combination of the electron-deficient nitro-substituted thiophene ring and the versatile aldehyde group allows for the construction of conjugated systems with potential applications in electronics and optics.
Precursors for Organic Electronics
Thiophene-based molecules are fundamental components in organic electronics, and the introduction of specific functional groups is a key strategy for tuning their properties. This compound serves as a valuable building block for more complex organic molecules and materials intended for electronic applications. The presence of the nitro group significantly influences the electron-accepting character of the thiophene ring, a crucial factor in designing materials for organic semiconductors. Its derivatives are investigated for their potential use in creating materials with specific electronic properties, often through complexation with metals. smolecule.com
Development of Conducting Polymers
Polythiophenes are a major class of conducting polymers, and their properties can be finely tuned by using substituted thiophene monomers. journalskuwait.org While research often focuses on thiophene-2-carbaldehyde, the principles extend to its nitro-substituted analogues. journalskuwait.orgresearchgate.net The aldehyde group can be involved in polymerization reactions, for instance, through acid-catalyzed processes, to form poly(thiophene-2-carbaldehyde). journalskuwait.orgresearchgate.net The resulting polymers possess interesting morphological and electronic properties, such as forming spherical nanoparticles. journalskuwait.org
In related research, 5-nitro-thiophene-2-carboxaldehyde has been used as a reactant in the synthesis of complex conjugated thiophenes designed for conducting applications. google.com The polymerization of thiophene derivatives, facilitated by methods like chemical oxidative polymerization using FeCl₃, allows for the creation of nanostructured polymers. researchgate.net These synthesis methods offer advantages in producing polythiophenes with desirable characteristics for use in electronic devices, sensors, and solar cells. journalskuwait.orgresearchgate.net The inclusion of a nitro group is a strategic approach to modify the polymer's electronic band gap and conductivity.
Nonlinear Optical (NLO) Chromophores
This compound's structure is highly suited for the creation of materials with second-order nonlinear optical (NLO) properties. Effective NLO chromophores typically consist of a π-conjugated system linking an electron-donating group to an electron-accepting group. The nitro group on the thiophene ring acts as a powerful electron acceptor, making derivatives of this compound excellent candidates for NLO applications. google.comresearchgate.net
Research has shown that incorporating five-membered heteroaromatic rings, like thiophene, into conjugated structures enhances NLO activity. google.com Scientists have synthesized various NLO chromophores based on nitrothiophene scaffolds. For example, azo dyes containing a nitrothiophene moiety have been shown to possess large π-conjugation patterns and excellent NLO properties. researchgate.net Computational studies on related systems, such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, confirm that the extended π-electronic delocalization across the thiophene and other aromatic rings leads to significant NLO behavior. mdpi.com The hyperpolarizability (β), a measure of molecular NLO activity, can be exceptionally high in these systems. researchgate.netmdpi.com
| Derivative Type | NLO Property | Key Structural Feature | Reference |
| Azo Dye Model | High µβ value (4950 × 10⁻⁴⁸ esu) | Thiophene ring in a highly conjugated D-π-A scaffold | researchgate.net |
| Pyrazine-Thiophene | High Hyperpolarizability (βo) | Extended p-electronic delocalization | mdpi.com |
| General Heteroaromatic | Second Harmonic Generation | Five-membered heteroaromatic ring with donor/acceptor groups | google.com |
Synthetic Reagent and Building Block Utility
Beyond materials science, this compound is a key intermediate in synthetic organic chemistry, providing access to a wide range of more complex molecules, particularly heterocyclic systems.
Precursors for Nitrogen Heterocycles
The aldehyde functional group of this compound is a reactive handle for constructing various nitrogen-containing heterocycles. A common reaction is its condensation with primary amines to form Schiff bases (imines). For instance, it reacts with p-toluidine (B81030) to yield 4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. iucr.org These Schiff bases can be important ligands or intermediates themselves. iucr.org
Furthermore, the compound is a precursor for molecules with potential biological activity. It can be reacted with hydroxylamine (B1172632) to produce 4-nitro-thiophene-2-carbaldehyde-oxime. chemsrc.com Its isomer, 5-nitrothiophene-2-carboxaldehyde, has been used to prepare novel oxime ether derivatives investigated as antiprotozoal agents and to synthesize 2,3-dihydro-2-(5-nitro-2-thienyl)quinazolin-4-(1H)-ones. smolecule.comsigmaaldrich.com The synthesis of various heterocycles from nitroalkenes is a well-established field, highlighting the utility of the nitro-functionalized core in building complex molecular architectures like pyridines and quinolines. rsc.org
| Reactant | Product Class | Example Application/Product |
| p-Toluidine | Schiff Base | 4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline |
| Hydroxylamine | Oxime | 4-nitro-thiophene-2-carbaldehyde-oxime |
| Amines/Amides | Fused Heterocycles | Dihydroquinazolinones |
Butadienic Building Blocks
A notable reaction of nitrothiophenes is their susceptibility to ring-opening upon treatment with nucleophiles, a process that transforms them into highly functionalized butadienic building blocks. chim.it Specifically, the reaction of 2-nitrothiophene (B1581588) with secondary amines can lead to a ring-opening process that yields 1-amino-4-nitro-1,3-butadienes. chim.it These resulting dienes are extremely versatile synthetic intermediates. researchgate.net They can undergo subsequent cyclization reactions, such as [4+2] cycloadditions, to construct a variety of new nitrogen heterocycles, including substituted pyridines. researchgate.net This "ring-opening/ring-closure" strategy provides a powerful pathway from simple nitrothiophenes to complex heterocyclic targets that would be difficult to access otherwise. chim.it
Intermediates for Complex Molecule Synthesis
This compound serves as a versatile and crucial building block in the synthesis of a variety of more complex molecules, particularly heterocyclic compounds and those with potential biological activity. Its aldehyde group readily participates in condensation and addition reactions, while the nitro-substituted thiophene ring provides a scaffold that can be further functionalized. This section explores its application as an intermediate in specialized chemical research, focusing on detailed research findings for the synthesis of chromenones, Schiff bases, and precursors for biologically active agents.
A significant application of this compound is in the multi-step synthesis of highly substituted chromenone derivatives. These complex heterocyclic systems are constructed through a sequence of reactions that typically begin with a Knoevenagel condensation. In this process, this compound reacts with an active methylene (B1212753) compound, such as malononitrile (B47326), in the presence of a base to form a dicyanovinylthiophene intermediate. This is followed by a Michael addition of a nucleophile like dimedone, which subsequently undergoes cyclization to yield the 4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromen-5-one core structure.
The following table outlines a typical reaction scheme for the synthesis of a chromenone derivative starting from a substituted this compound.
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1 | Substituted this compound, Malononitrile | Sodium ethanolate, Ethanol (B145695), Room temperature | 2-((4-nitro-3-(organylamino)-5-(vinylthio)thiophen-2-yl)methylene)malononitrile | 68-72 |
| 2 | Product from Step 1, Dimedone | - | 4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromen-5-one derivative | - |
Furthermore, this compound is a key precursor in the synthesis of Schiff bases, which are themselves valuable intermediates for creating a diverse range of organic compounds. The aldehyde functionality of this compound readily condenses with primary amines to form the characteristic imine or azomethine group of a Schiff base. For instance, the reaction with 4-aryl-2-aminothiazoles in refluxing ethanol with a catalytic amount of piperidine (B6355638) yields thiazole-thiophene Schiff bases. These compounds are of interest for their potential biological activities.
The table below details the synthesis of a thiazole-thiophene Schiff base.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 4-Aryl-2-aminothiazole, 5-Nitrothiophene-2-carboxaldehyde | Piperidine, Ethanol, Reflux | Thiazole-thiophene Schiff base |
In the realm of medicinal chemistry, derivatives of this compound are explored as precursors for potent biological agents. A notable example is the synthesis of analogs of GSK4112 (also known as SR6452), a synthetic ligand for the nuclear receptor Rev-erbα. mdpi.com While some studies utilize the isomeric 5-nitrothiophene-2-carbaldehyde, the synthetic route is applicable to the 4-nitro isomer. mdpi.com This involves a reductive amination with a suitable amine, such as 4-chlorobenzylamine, in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.com Subsequent alkylation and protective group manipulations can then be performed to generate a library of analogs with potentially improved efficacy and potency. mdpi.com
A representative reaction for the initial reductive amination step is shown below.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 5-Nitrothiophene-2-carbaldehyde, 4-Chlorobenzylamine | Sodium triacetoxyborohydride | N-((5-nitrothiophen-2-yl)methyl)-1-(4-chlorophenyl)methanamine |
Future Directions and Emerging Research Avenues
Green Chemistry Approaches in Synthesis of 4-Nitrothiophene-2-carbaldehyde
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. In the context of this compound and its derivatives, several environmentally benign methodologies are being explored.
One promising approach is the use of microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times, often from hours to minutes, and increase product yields in the synthesis of Schiff bases derived from 5-nitrothiophene-2-carboxaldehyde (B54426). smolecule.com The use of microwave irradiation provides a more energy-efficient alternative to conventional heating methods. smolecule.comacs.org
Ultrasound-assisted synthesis is another green technique that has been successfully employed for the synthesis of various bioactive sulfur-containing heterocycles. tandfonline.comresearchgate.netnih.gov This method can accelerate reactions and improve yields, often using more environmentally friendly solvent systems like water-glycerol mixtures. nih.gov
Advanced Characterization Techniques for Structural Elucidation
A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for understanding their reactivity and biological activity. A suite of advanced analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy , including ¹H NMR and ¹³C NMR, is fundamental for determining the molecular structure of these compounds. cumhuriyet.edu.truchile.clrsc.orgclockss.org These techniques provide detailed information about the chemical environment of each atom within the molecule.
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the synthesized compounds. cumhuriyet.edu.truchile.clrsc.orgclockss.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the chemical formula. cumhuriyet.edu.tr
Integration of Machine Learning in Derivative Design and Activity Prediction
The integration of computational tools, particularly machine learning (ML), is revolutionizing the design and discovery of new derivatives of this compound with desired biological activities.
Quantitative Structure-Activity Relationship (QSAR) models are a key application of machine learning in this field. conicet.gov.arnih.govnih.govbrieflands.comresearchgate.netnih.gov By analyzing the relationship between the structural features of a series of compounds and their biological activity, QSAR models can predict the activity of newly designed molecules. conicet.gov.arnih.gov This predictive power helps in prioritizing which compounds to synthesize and test, thereby saving time and resources. nih.govnih.gov For instance, QSAR models have been successfully developed to predict the antitumor activity of thiophene (B33073) derivatives. nih.gov
Machine learning algorithms, combined with large chemical databases, can screen for potential drug candidates. nih.govnih.gov These models can identify derivatives with favorable drug-likeness properties and predict their potential activity against specific biological targets. nih.gov For example, machine learning models have been used to screen for 2-aminothiophene derivatives as potential anti-leishmanial agents. nih.gov This computational pre-screening significantly streamlines the drug discovery process. nih.gov
Exploration of Novel Biological Targets and Therapeutic Modalities
Derivatives of this compound have shown a broad spectrum of biological activities, and research continues to uncover new therapeutic potentials. nih.govcognizancejournal.com
The thiophene nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting anticancer , antimicrobial , anti-inflammatory , and anticonvulsant properties. nih.govcognizancejournal.comresearchgate.net Recent studies have focused on designing thiophene derivatives that target specific biomolecules. For example, some derivatives have been investigated as inhibitors of tubulin, a protein crucial for cell division, making them potential anticancer agents. nih.gov
Furthermore, nitrothiophene derivatives are being explored for their activity against neglected tropical diseases. For instance, organometallic imines derived from 5-nitrothiophene have shown significant activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. uchile.cl The development of new derivatives also extends to targeting viral enzymes, such as HIV-1 non-nucleoside reverse transcriptase. acs.org The nitro group in these compounds can undergo bioreduction to form reactive species that can interact with biological targets.
Development of New Material Science Applications
Beyond their medicinal applications, thiophene derivatives, including those derived from this compound, are finding increasing use in the field of material science. researchgate.netnumberanalytics.com
Thiophene-based polymers are of particular interest for their applications in organic electronics . researchgate.netnumberanalytics.com These materials can exhibit semiconducting properties, making them suitable for use in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netrsc.org The aldehyde functionality on the thiophene ring can be exploited for further chemical modifications, allowing for the tuning of the polymer's properties and the creation of functionalizable and adhesive semiconducting polymers. acs.orgacs.org
The unique electronic structure of push-pull thiophene derivatives, which contain both electron-donating and electron-accepting groups, gives rise to interesting optical properties . uminho.pt These molecules can exhibit nonlinear optical (NLO) behavior, making them candidates for applications in optoelectronics. uminho.pt The properties of these materials can be modulated by altering the substituents on the thiophene ring. uminho.pt
The versatility of the thiophene scaffold also extends to its use in the synthesis of dyes and pigments with unique optical characteristics. numberanalytics.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
